3-(4-hydroxyphenyl)but-2-enoic acid
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Overview
Description
3-(4-Hydroxyphenyl)but-2-enoic acid, also known as p-hydroxycinnamic acid, is a phenolic acid commonly found in various plants. It is a derivative of cinnamic acid and is characterized by the presence of a hydroxyl group on the phenyl ring. This compound is known for its antioxidant properties and is widely studied for its potential health benefits.
Preparation Methods
Synthetic Routes and Reaction Conditions
3-(4-Hydroxyphenyl)but-2-enoic acid can be synthesized through several methods. One common method involves the condensation of 4-hydroxybenzaldehyde with malonic acid in the presence of pyridine, followed by decarboxylation. Another method includes the use of the Suzuki-Miyaura coupling reaction, where 4-hydroxyphenylboronic acid is coupled with a suitable vinyl halide under palladium catalysis .
Industrial Production Methods
Industrial production of this compound often involves the use of biotechnological processes, such as the fermentation of plant materials rich in phenolic compounds. Enzymatic hydrolysis is also employed to extract the compound from plant sources.
Chemical Reactions Analysis
Types of Reactions
3-(4-Hydroxyphenyl)but-2-enoic acid undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form quinones.
Reduction: Reduction can lead to the formation of dihydro derivatives.
Substitution: Electrophilic substitution reactions can occur on the phenyl ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Halogenation can be achieved using bromine or chlorine in the presence of a catalyst.
Major Products Formed
Oxidation: Quinones and other oxidized derivatives.
Reduction: Dihydro derivatives.
Substitution: Halogenated phenyl derivatives.
Scientific Research Applications
3-(4-Hydroxyphenyl)but-2-enoic acid has a wide range of applications in scientific research:
Chemistry: Used as a precursor in the synthesis of various organic compounds.
Biology: Studied for its antioxidant properties and its role in plant defense mechanisms.
Medicine: Investigated for its potential anti-inflammatory, anticancer, and antimicrobial activities.
Industry: Utilized in the production of cosmetics, food additives, and pharmaceuticals.
Mechanism of Action
The mechanism of action of 3-(4-hydroxyphenyl)but-2-enoic acid involves its interaction with various molecular targets and pathways. It exerts its effects primarily through its antioxidant activity, scavenging free radicals and reducing oxidative stress. Additionally, it can inhibit enzymes such as α-amylase and α-glucosidase, which are involved in carbohydrate metabolism . The compound’s interaction with these enzymes is mediated by hydrogen bonding and van der Waals forces.
Comparison with Similar Compounds
3-(4-Hydroxyphenyl)but-2-enoic acid can be compared with other similar compounds, such as:
Crotonic acid: Another butenoic acid isomer with different structural properties.
Isocrotonic acid: The cis isomer of crotonic acid.
2-Hydroxy-3-(4-hydroxyphenyl)prop-2-enoic acid: A similar compound with an additional hydroxyl group
These compounds share some chemical properties but differ in their biological activities and applications, highlighting the uniqueness of this compound.
Properties
CAS No. |
149636-52-2 |
---|---|
Molecular Formula |
C10H10O3 |
Molecular Weight |
178.2 |
Purity |
95 |
Origin of Product |
United States |
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